5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Overview
Description
5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two fluorene groups attached to a bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene typically involves the coupling of 2-bromo-9H-fluorene with 5,5’-dibromo-2,2’-bithiophene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene or bithiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Investigated for its potential in creating high-performance materials with unique electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its conductive properties.
Photovoltaic Devices: Explored for its ability to improve the efficiency of solar cells.
Mechanism of Action
The mechanism by which 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include:
Charge Transport: Facilitates the movement of electrons and holes through the material.
Light Absorption and Emission: The compound’s structure enables it to absorb and emit light efficiently, which is crucial for applications in OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the fluorene groups, used in similar applications but with different electronic properties.
5,5’-Di(9H-fluoren-2-yl)-2,2’-bipyridine: Another compound with fluorene groups, but with a bipyridine core instead of
Properties
IUPAC Name |
2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHZDSINXXOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610257 | |
Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369599-41-7 | |
Record name | 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 369599-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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